3-cyclohexyl-N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound with a complex structure that includes a cyclohexyl group, a fluorobenzoyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Introduction of the Fluorobenzoyl Group: : The fluorobenzoyl group can be introduced via an acylation reaction using 3-fluorobenzoyl chloride and an appropriate amine. This step often requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
-
Attachment of the Cyclohexyl Group: : The cyclohexyl group can be attached through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a nucleophile derived from the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the carbonyl group in the fluorobenzoyl moiety, potentially leading to the formation of alcohols or amines.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 3-cyclohexyl-N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and fluorobenzoyl group are known to engage in hydrogen bonding and hydrophobic interactions, which could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-N-{2-[(4-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a different position of the fluorine atom.
3-Cyclohexyl-N-{2-[(3-chlorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
3-Cyclohexyl-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique combination of the cyclohexyl group, fluorobenzoyl group, and oxadiazole ring in 3-cyclohexyl-N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21FN4O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-[(3-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H21FN4O3/c19-14-8-4-7-13(11-14)16(24)20-9-10-21-17(25)18-22-15(23-26-18)12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,20,24)(H,21,25) |
InChI Key |
VQRASHLVABRZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.